molecular formula C14H13NO4S B12571795 2-[(Methanesulfonyl)amino]phenyl benzoate CAS No. 190060-59-4

2-[(Methanesulfonyl)amino]phenyl benzoate

Cat. No.: B12571795
CAS No.: 190060-59-4
M. Wt: 291.32 g/mol
InChI Key: DPSYDZALCZGDKZ-UHFFFAOYSA-N
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Description

2-[(Methanesulfonyl)amino]phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a methanesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfonyl)amino]phenyl benzoate typically involves the esterification of 2-[(Methanesulfonyl)amino]benzoic acid with an appropriate alcohol, such as methanol or ethanol, in the presence of a catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfonyl)amino]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

2-[(Methanesulfonyl)amino]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methanesulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the phenyl benzoate moiety can interact with hydrophobic regions of proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(phenylsulfonyl)amino]benzoate
  • Ethyl 2-[(phenylsulfonyl)amino]benzoate
  • 2-[(Methanesulfonyl)amino]benzoic acid

Uniqueness

2-[(Methanesulfonyl)amino]phenyl benzoate is unique due to the presence of both the methanesulfonylamino group and the benzoate ester, which confer distinct chemical and biological properties

Properties

CAS No.

190060-59-4

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

[2-(methanesulfonamido)phenyl] benzoate

InChI

InChI=1S/C14H13NO4S/c1-20(17,18)15-12-9-5-6-10-13(12)19-14(16)11-7-3-2-4-8-11/h2-10,15H,1H3

InChI Key

DPSYDZALCZGDKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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